N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
Spirothiazolidinone derivatives, including N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide, have been synthesized and evaluated for their antiviral activity. These compounds exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential as antiviral agents. The versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules highlights the compound's applicability in scientific research aimed at combating viral infections (Apaydın et al., 2020).
Antitumor Applications
Research on this compound derivatives has also indicated their potential in antitumor applications. Novel 3-benzyl-4(3H)quinazolinone analogues, sharing a similar core structure, demonstrated remarkable broad-spectrum antitumor activity, being significantly more potent than the positive control 5-FU against various cancer cell lines. This suggests the applicability of these compounds in developing new therapeutic strategies against cancer (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Alkanamide derivatives related to this compound have been explored for their anticonvulsant activity. These studies have revealed that certain structural modifications can lead to compounds with potent anticonvulsant effects, offering new avenues for the development of anticonvulsant medications. The research emphasizes the importance of structural analysis in the synthesis of new compounds with potential therapeutic applications (Tarikogullari et al., 2010).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c1-4-9-23-10-7-20(8-11-23)18(26)24(19(27)22-20)13-17(25)21-15-6-5-14(28-2)12-16(15)29-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,21,25)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSHVBZQLWSAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.